4-Fluoro-3-methylpicolinonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-3-methylpyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c1-5-6(8)2-3-10-7(5)4-9/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHZJVSRTBTXIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1C#N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1805457-51-5 | |
| Record name | 4-fluoro-3-methylpyridine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reactivity Profiles and Mechanistic Investigations of 4 Fluoro 3 Methylpicolinonitrile
Reactivity of the Nitrile Group in Heteroaromatic Contexts
The nitrile group on an aromatic ring is a versatile functional handle. Its reactivity is significantly influenced by the electronic properties of the heterocyclic system to which it is attached.
The carbon atom of a nitrile group is electrophilic due to the polarization of the carbon-nitrogen triple bond, a characteristic it shares with carbonyl carbons. libretexts.org This allows for a variety of nucleophilic addition reactions. A resonance structure can be drawn that places a partial positive charge on the carbon, making it a target for nucleophiles. libretexts.org
Common transformations of the nitrile group that would be applicable to 4-Fluoro-3-methylpicolinonitrile include:
Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid, proceeding through an intermediate amide. libretexts.orgnoaa.gov
Reduction: Strong reducing agents, such as lithium aluminium hydride (LiAlH₄), can reduce the nitrile to a primary amine. libretexts.org
Addition of Organometallics: Grignard reagents can add to the nitrile carbon to form an imine salt, which can then be hydrolyzed to yield a ketone. libretexts.org
The general reactivity of nitriles allows them to be converted into other valuable functional groups like amides and carboxylic acids. noaa.gov
The electrophilic character of the nitrile carbon in this compound is significantly enhanced by the substituents on the pyridine (B92270) ring. The pyridine ring itself is electron-deficient due to the electronegative nitrogen atom. This inherent electron deficiency is amplified by the strong inductive electron-withdrawing effect of the fluorine atom at the C-4 position.
This increased electrophilicity makes the nitrile group more susceptible to nucleophilic attack compared to nitriles on less electron-poor rings. nih.gov The presence of adjacent electron-withdrawing groups is a known strategy to modulate and improve the reactivity of a nitrile warhead. nih.gov While the methyl group at the C-3 position has a weak electron-donating effect, the cumulative influence of the ring nitrogen and the fluorine atom renders the nitrile carbon a potent electrophilic center. Studies on related heteroaromatic nitriles show that the presence of electron-withdrawing heteroaromatic rings increases the reactivity of the nitrile group. nih.gov
Table 1: Electronic Influence of Ring Substituents on the Nitrile Group of this compound.
In the field of drug discovery, electrophilic functional groups, often termed "warheads," are designed to form covalent bonds with nucleophilic residues on a biological target, leading to potent and often prolonged inhibition. mdpi.com The nitrile group, particularly when activated, is an attractive warhead for developing covalent inhibitors. nih.govmdpi.comrsc.org
Nitriles can react with nucleophilic amino acid residues, most commonly the thiol group of cysteine, to form a covalent adduct. nih.govdrughunter.com Depending on the electronic environment, this bond can be reversible or irreversible. nih.govdrughunter.com For instance, the development of saxagliptin, an antidiabetic drug, and nirmatrelvir, an antiviral agent, highlights the success of using a nitrile warhead to achieve reversible covalent inhibition. drughunter.comnih.gov The reactivity of these warheads can be finely tuned; heteroaromatic nitriles like pyrimidine (B1678525) and triazine nitriles are among the more reactive variants due to the presence of electron-withdrawing nitrogen atoms within the ring. nih.gov
Given the electronically activated nature of the cyano group in this compound, it possesses the key features required to function as a covalent warhead. It could potentially target cysteine or other nucleophilic residues in an enzyme's active site.
Table 2: Potential Covalent Interactions of this compound as a Warhead.
Reactivity Governed by the Fluorine Atom in Pyridine Derivatives
The fluorine substituent at the C-4 position is another key site of reactivity, primarily involving nucleophilic aromatic substitution.
Aromatic systems are generally unreactive toward nucleophiles, but the presence of strong electron-withdrawing groups or heteroatoms within the ring can activate them for Nucleophilic Aromatic Substitution (SNAr). scispace.comscribd.com The pyridine ring is electron-poor and thus primed for SNAr reactions, particularly at the positions ortho and para (C-2, C-4, C-6) to the ring nitrogen. scribd.com
The SNAr mechanism typically proceeds via a two-step addition-elimination pathway:
Addition: A nucleophile attacks the carbon atom bearing the leaving group (fluorine), breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. scribd.com
Elimination: The leaving group (fluoride ion) is expelled, restoring the aromaticity of the ring and yielding the substituted product. scribd.com
In SNAr reactions, fluoride (B91410) is an excellent leaving group. Its high electronegativity strongly polarizes the C-F bond and stabilizes the intermediate complex, making fluorinated pyridines highly reactive. zju.edu.cn The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reportedly 320 times faster than that of 2-chloropyridine, underscoring the enhanced reactivity imparted by fluorine. zju.edu.cnsci-hub.se Therefore, the fluorine atom in this compound is expected to be readily displaced by a wide range of nucleophiles.
Table 3: Representative Nucleophiles for SNAr Reactions with this compound.
The position of the fluorine atom and other substituents is critical in directing the outcome of reactions. In this compound, the fluorine is at the C-4 position, which is para to the ring nitrogen. This position is highly activated towards nucleophilic attack. scribd.com
The regioselectivity of radical-based functionalizations on electron-deficient heteroarenes is also influenced by the electronic nature of substituents. nih.gov For SNAr, the regioselectivity is clear: the nucleophile will attack the C-4 position to displace the fluoride. If other potential leaving groups were present on the ring, the high reactivity of the C-F bond in SNAr would likely favor its selective substitution under mild conditions. zju.edu.cn The directing effects of the nitrile and methyl groups are also important; the strong electron-withdrawing nature of the C-2 nitrile group further activates the C-4 position toward nucleophilic attack, reinforcing the inherent reactivity imparted by the ring nitrogen.
Transformations at the Methyl Group of this compound
The methyl group at the C-3 position of the this compound ring, while not as readily reactive as those at the 2- or 4-positions, is still a site for significant chemical transformations. Its reactivity is profoundly influenced by the electronic effects of the adjacent fluoro and cyano substituents on the pyridine ring.
The acidity of the protons on a methyl group attached to a pyridine ring is a direct consequence of the stability of the carbanion (a pyridylic anion) formed upon deprotonation. In simple picolines, methyl groups at the 2- and 4-positions are significantly more acidic than at the 3-position. This is because the negative charge of the resulting anion can be delocalized onto the electronegative nitrogen atom through resonance, which is not possible for the 3-picolyl anion. vaia.comwikipedia.org
However, in this compound, the presence of strong electron-withdrawing groups—the fluoro group at C-4 and the cyano group at C-2—greatly enhances the acidity of the 3-methyl protons compared to unsubstituted 3-picoline. wikipedia.org These groups stabilize the resulting carbanion through strong inductive (-I) and mesomeric (-M) effects, making deprotonation feasible with appropriate bases. The formation of such anions typically requires strong bases like lithium diisopropylamide (LDA) or sodium hydride. rsc.org The catalytic generation of pyridylic anions using milder bases has also been reported in reactions where the anion is trapped in situ, a strategy that could potentially be applied to this system. rsc.org
| Compound | Position of Methyl Group | Influencing Factors | Relative Acidity |
| 2-Picoline | 2 | Resonance stabilization with ring N | High |
| 3-Picoline | 3 | No direct resonance stabilization with ring N | Low |
| 4-Picoline | 4 | Resonance stabilization with ring N | High |
| This compound | 3 | Strong -I, -M effects from F and CN groups | Moderate to High |
This table provides a qualitative comparison based on established chemical principles.
The generated anion is a potent nucleophile and can be engaged in various carbon-carbon bond-forming reactions, such as alkylation or condensation with aldehydes and ketones, providing a pathway to more complex derivatives. For instance, the anion could react with benzaldehyde (B42025) in a condensation reaction, analogous to the reactivity of 4-methylpyridine. vaia.com
The methyl group of picoline derivatives can be oxidized to yield aldehydes or carboxylic acids, which are valuable synthetic intermediates. acs.org A variety of oxidizing agents and conditions have been developed for this purpose. bme.huacs.orgrsc.org For instance, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) are commonly used to convert methylpyridines into their corresponding pyridinecarboxylic acids. acs.org Other methods include oxidation with argentous salts, which can also lead to carboxylic acids that may subsequently decarboxylate under the reaction conditions. bme.hu
The gas-phase catalytic oxidation of methylpyridines over modified vanadium oxide (V₂O₅) catalysts has been shown to produce both pyridine carbaldehydes and carboxylic acids, suggesting that partial oxidation to the aldehyde is achievable. ijcce.ac.ir The application of such methods to this compound would be expected to produce 4-fluoro-3-formylpicolinonitrile or 4-fluoro-3-carboxypicolinonitrile. The existence of the former is confirmed by its CAS registry number (1288994-60-4). bldpharm.com The strong electron-withdrawing nature of the substituted pyridine ring in this compound may influence the choice of oxidant and reaction conditions needed to achieve these transformations selectively without leading to ring degradation.
| Reagent/Catalyst | Conditions | Primary Product(s) | Reference |
| Potassium Permanganate (KMnO₄) | Aqueous solution, heat | Pyridinecarboxylic acid | acs.org |
| Argentous Sulfate (Ag₂SO₄) | Autoclave, heat | Pyridinecarboxylic acid, tars | bme.hu |
| Halogen (e.g., Cl₂) | Aqueous solution, actinic radiation | Pyridinecarboxylic acid | google.com |
| Vanadium Oxide (V₂O₅) Catalysts | Gas-phase, high temperature | Pyridine carbaldehyde, Pyridinecarboxylic acid | ijcce.ac.ir |
| Fenton's Reagent (Fe²⁺/H₂O₂) | Aqueous solution | Various oxidation products via radical chemistry | rsc.org |
Overall Pyridine Ring Reactivity and Dearomatization Strategies
The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution compared to benzene (B151609). wikipedia.orguoanbar.edu.iq Electrophilic attack, when it does occur, is directed to the 3-position. quimicaorganica.orgslideshare.net In this compound, the ring is exceptionally electron-poor due to the combined electron-withdrawing power of the ring nitrogen, the 4-fluoro substituent, and the 2-cyano substituent. This renders the molecule highly resistant to electrophilic attack.
Conversely, this pronounced electron deficiency makes the ring highly activated for nucleophilic aromatic substitution (SNAr). wikipedia.org The positions ortho and para to the ring nitrogen (C-2, C-4, C-6) are the most susceptible to nucleophilic attack. In this specific molecule, the fluorine atom at the C-4 position is an excellent leaving group, and its departure is facilitated by the stabilization of the negatively charged Meisenheimer intermediate by both the ring nitrogen and the C-2 cyano group. Therefore, the C-4 position is the most probable site for SNAr reactions, allowing for the introduction of a wide range of nucleophiles (e.g., O-, N-, S-, and C-based). acs.orgnih.gov This reactivity is a cornerstone for the late-stage functionalization of complex heterocyclic compounds. nih.gov
Dearomatization-rearomatization strategies offer powerful methods for the regioselective functionalization of pyridine rings that are often difficult to achieve through direct substitution. acs.org This approach involves a temporary disruption of the ring's aromaticity, typically through nucleophilic addition or a reduction step, which creates a more reactive, non-aromatic intermediate. acs.orgspringernature.com
For fluorinated pyridines, one-pot dearomatization-hydrogenation processes catalyzed by rhodium have been developed to produce highly substituted piperidines. acs.orgspringernature.comacs.org While these reactions lead to full saturation, the initial dearomatization event highlights a key reactivity pattern. A nucleophile adds to the pyridine ring, forming a dearomatized intermediate (e.g., a dihydropyridine). This intermediate can then be trapped by an electrophile before rearomatization occurs, often through the elimination of a leaving group.
In the case of this compound, a plausible dearomatization-rearomatization sequence could involve the nucleophilic addition at the C-6 position. The resulting anionic dihydropyridine (B1217469) intermediate would be stabilized by the adjacent cyano group. This intermediate could then react with an electrophile. A subsequent rearomatization step, perhaps involving the elimination of the nucleophile or another leaving group, would regenerate the pyridine ring, now functionalized at the C-6 position. This strategy provides a synthetic route to isomers that are not directly accessible via SNAr (at C-4) or functionalization of the methyl group (at C-3). The development of such sequences is a key area of research for expanding the synthetic utility of substituted pyridines. researchgate.netresearchgate.net
Advanced Spectroscopic Characterization Methods for 4 Fluoro 3 Methylpicolinonitrile and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like 4-fluoro-3-methylpicolinonitrile. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
Proton (¹H) NMR Applications for Connectivity and Environment
Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring atoms. In this compound, the methyl group protons and the two aromatic protons on the pyridine (B92270) ring produce characteristic signals. The methyl protons (H-7) are expected to appear as a singlet, shifted downfield due to the electron-withdrawing nature of the pyridine ring. The two aromatic protons (H-5 and H-6) will appear as doublets due to coupling with each other. Furthermore, coupling to the fluorine atom at position 4 will introduce additional splitting, providing crucial evidence for the substitution pattern. The analysis of these coupling constants (J-values) is instrumental in confirming the connectivity of the pyridine ring.
Carbon-13 (¹³C) NMR for Backbone Analysis
Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon skeleton of the molecule. For this compound, seven distinct signals are expected, corresponding to the five carbons of the pyridine ring, the nitrile carbon, and the methyl carbon. The chemical shifts of the ring carbons are significantly influenced by the nitrogen atom, the fluorine atom, and the methyl group. A key feature in the ¹³C NMR spectrum is the presence of carbon-fluorine (C-F) coupling. The carbon atom directly bonded to the fluorine (C-4) will appear as a large doublet, while other nearby carbons (C-3 and C-5) will show smaller C-F coupling constants, confirming the position of the fluorine substituent. acs.org
Fluorine-19 (¹⁹F) NMR for Fluorinated Compounds
As this compound contains a fluorine atom, Fluorine-19 (¹⁹F) NMR spectroscopy is an exceptionally powerful and direct tool for its characterization. ed.ac.ukacs.org This technique is highly sensitive and provides a distinct signal for the fluorine nucleus. acs.org The chemical shift of the ¹⁹F signal is indicative of its electronic environment. The signal for the fluorine at C-4 will be split into a multiplet due to coupling with the adjacent aromatic protons (H-5) and the protons of the methyl group at C-3. This coupling pattern provides unambiguous confirmation of the fluorine's position relative to the other substituents on the pyridine ring. The use of fluorinated probe molecules is a valuable approach for surface characterization in various chemical applications. manchester.ac.uk
Table 1: Predicted NMR Spectroscopic Data for this compound Note: Exact chemical shifts (δ) and coupling constants (J) are dependent on the solvent and spectrometer frequency. The values presented are typical estimates.
| Nucleus | Position | Predicted Chemical Shift (ppm) | Splitting Pattern | Coupling Constants (Hz) |
|---|---|---|---|---|
| ¹H | Methyl (CH ₃) | ~2.3 - 2.6 | d | J(H,F) ≈ 2-4 |
| H-5 | ~7.2 - 7.5 | dd | J(H-5,H-6) ≈ 8-9, J(H-5,F) ≈ 5-7 | |
| H-6 | ~8.3 - 8.6 | d | J(H-6,H-5) ≈ 8-9 | |
| ¹³C | C H₃ | ~15 - 20 | q | |
| C-2 | ~150 - 155 | d | ||
| C-3 | ~125 - 130 | d | ²J(C,F) ≈ 15-20 | |
| C-4 | ~160 - 165 | d | ¹J(C,F) ≈ 240-260 | |
| C-5 | ~120 - 125 | d | ²J(C,F) ≈ 20-25 | |
| C-6 | ~150 - 155 | d | ⁴J(C,F) ≈ 2-4 | |
| C N | ~115 - 120 | s | ||
| ¹⁹F | F-4 | ~(-110) - (-130) | m |
Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Liquid Chromatography-Mass Spectrometry (LC-MS) Integration for Purity and Identity
The integration of liquid chromatography with mass spectrometry (LC-MS) is a powerful method for the analysis of chemical compounds. nih.govddtjournal.comnih.gov LC separates the components of a mixture, and the MS provides detection and confirmation of the identity of each component. For this compound, LC-MS is used to assess its purity by separating it from any starting materials, byproducts, or degradation products. cfsre.org Following separation, the mass spectrometer provides the molecular weight of the compound. The exact mass of the molecular ion [M+H]⁺ for this compound (C₇H₅FN₂) is calculated to be 137.0515, which can be measured with high accuracy by a high-resolution mass spectrometer, confirming the elemental composition. The fragmentation pattern observed in the mass spectrum can further corroborate the proposed structure.
Table 2: Mass Spectrometry Data for this compound
| Parameter | Value | Significance |
|---|---|---|
| Molecular Formula | C₇H₅FN₂ | Defines the elemental composition. |
| Molecular Weight | 136.13 g/mol | Calculated molecular mass. |
| [M+H]⁺ (Monoisotopic) | 137.0515 m/z | Precise mass of the protonated molecule used for high-resolution MS confirmation. |
| Common Fragments | [M-HCN]⁺, [M-CH₃]⁺ | Fragmentation patterns provide structural clues. |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. nih.govcigrjournal.org These techniques are highly effective for identifying the functional groups present in a molecule, as each group has characteristic vibrational frequencies. njit.eduresearchgate.netrsc.org
In the analysis of this compound, IR and Raman spectroscopy can readily identify the key structural features. The most prominent and diagnostically useful vibration is the C≡N stretch of the nitrile group, which appears as a sharp, intense band in the IR spectrum. The C-F bond also has a characteristic stretching vibration. Aromatic C-H stretching and ring vibrations, as well as aliphatic C-H stretching from the methyl group, will also be present, providing a complete vibrational fingerprint of the molecule. researchgate.netcdnsciencepub.comnih.govresearchgate.net Comparing the IR and Raman spectra can provide complementary information, as some vibrations may be more intense in one technique than the other due to molecular symmetry and dipole moment changes.
Table 3: Key Vibrational Frequencies for this compound Note: Frequencies are approximate and can vary based on the sample state (solid, liquid) and instrument.
| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|---|
| Nitrile (C≡N) | Stretching | 2220 - 2240 | 2220 - 2240 | Strong (IR), Medium (Raman) |
| Aromatic C-H | Stretching | 3000 - 3100 | 3000 - 3100 | Medium |
| Aliphatic C-H (CH₃) | Stretching | 2850 - 3000 | 2850 - 3000 | Medium |
| Pyridine Ring | C=C, C=N Stretching | 1450 - 1610 | 1450 - 1610 | Medium to Strong |
| C-F | Stretching | 1000 - 1250 | 1000 - 1250 | Strong (IR) |
| C-H (in-plane) | Bending | 1000 - 1300 | Variable | Medium |
| C-H (out-of-plane) | Bending | 750 - 900 | Weak | Strong (IR) |
Electronic Absorption Spectroscopy (UV-Vis) and Derivative Techniques
Electronic absorption spectroscopy, which utilizes ultraviolet (UV) and visible light, is a powerful technique for characterizing compounds with chromophores and conjugated systems. For aromatic molecules like this compound and its derivatives, UV-Vis spectroscopy provides valuable information about their electronic structure. When combined with derivative techniques, its utility for both qualitative and quantitative analysis is significantly enhanced, particularly in resolving complex spectra and improving selectivity.
Principles of UV-Vis Spectroscopy in Aromatic Systems
The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. In aromatic systems such as pyridine and its derivatives, the most significant electronic transitions are of the π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) types.
The pyridine ring in this compound contains a conjugated π-electron system. The absorption bands in its UV spectrum arise from electronic transitions within this system. Benzene (B151609), a foundational aromatic compound, typically shows three absorption bands originating from π→π* transitions: an intense primary band (E1) around 184 nm, a secondary band (E2) near 204 nm, and a much weaker, fine-structured band (B-band) around 256 nm. spcmc.ac.in The B-band is forbidden in the highly symmetrical benzene molecule but becomes more allowed as symmetry is reduced by substitution. spcmc.ac.in
For heterocyclic aromatic compounds like pyridine, the electronic spectrum is further complicated by the presence of the nitrogen heteroatom, which introduces non-bonding electrons (n-electrons). This allows for n→π* transitions, which are typically weaker than π→π* transitions. The UV spectrum of pyridine shows a strong π→π* transition around 251 nm and a weak n→π* transition at approximately 270 nm. researchgate.netaip.org
The positions and intensities of these absorption bands are highly sensitive to the nature and position of substituents on the aromatic ring.
Substituent Effects: The fluoro (-F), methyl (-CH₃), and cyano (-CN) groups on the this compound ring all influence the electronic transitions. Electron-donating groups (like -CH₃) and electron-withdrawing groups (like -F and -CN) alter the energy levels of the molecular orbitals. These substitutions can cause a shift in the absorption maximum (λmax) to a longer wavelength (a bathochromic or red shift) or a shorter wavelength (a hypsochromic or blue shift). spcmc.ac.in For example, the introduction of a fluorine atom into the pyridine ring is known to produce a slight bathochromic shift. cdnsciencepub.com
Solvent Effects (Solvatochromism): The polarity of the solvent can stabilize the ground state and excited state of the molecule differently, leading to shifts in λmax. researchgate.net Transitions to more polar excited states are often red-shifted in more polar solvents (positive solvatochromism). For instance, fluorinated pyridine Schiff bases show a noticeable red shift in their main absorption band when the solvent is changed from dichloromethane (B109758) to the more polar DMSO. nih.gov This phenomenon is crucial for characterizing the electronic behavior of the compound in different chemical environments.
The table below summarizes typical UV absorption characteristics for pyridine and related derivatives, illustrating the effects of substitution.
| Compound/Class | Solvent | λmax (nm) | Transition Type | Reference |
| Pyridine | Vapor | ~251 | π→π | researchgate.netaip.org |
| Pyridine | Vapor | ~270 | n→π | aip.org |
| 2-Fluoro-5-nitropyridine | Isooctane | 242, 268 | π→π | cdnsciencepub.com |
| (E)-2-[(3-Amino-pyridin-4-ylimino)-methyl]-4-fluoro-phenol | Dichloromethane | 364 | π→π / ICT | nih.gov |
| (E)-2-[(3-Amino-pyridin-4-ylimino)-methyl]-4-fluoro-phenol | DMSO | 372 | π→π* / ICT | nih.gov |
*ICT: Intramolecular Charge Transfer
Application of Derivative Spectroscopy for Enhanced Spectral Resolution and Selectivity
While a standard UV-Vis spectrum (zero-order spectrum) provides absorption maxima, it often suffers from broad bands and overlapping signals, especially in mixtures or for molecules with complex vibrational fine structure. Derivative spectroscopy is a powerful mathematical tool used to enhance the qualitative and quantitative aspects of spectrophotometric data. It involves calculating and plotting the first, second, or higher-order derivative of absorbance with respect to wavelength (dA/dλ, d²A/dλ², etc.).
The primary advantages of derivative spectroscopy are:
Enhanced Spectral Resolution: Derivative spectra can resolve overlapping bands into distinct peaks. An even-order derivative (e.g., second derivative) typically has a narrower spectral bandwidth than the fundamental spectrum. nih.gov This allows for the identification and quantification of individual components in a mixture without prior chemical separation. For a mixture containing this compound and a related impurity with a closely positioned λmax, derivative spectroscopy could separate their signals.
Improved Selectivity and Sensitivity: The technique can amplify sharp, narrow spectral features while suppressing broad, flat background absorption. nih.gov This makes it easier to detect minor spectral details. The "zero-crossing" technique in first-derivative spectroscopy allows for the determination of one component in a mixture at the wavelength where the derivative signal of the interfering component is zero. nih.gov
Accurate Peak Wavelength Determination: The maximum of a band in a zero-order spectrum corresponds to a zero-crossing point in the first derivative (D1) spectrum and a sharp, inverted minimum in the second derivative (D2) spectrum, allowing for more precise λmax determination. cdnsciencepub.com
The generation of derivative spectra is typically performed digitally using algorithms like the Savitzky-Golay method, which is integrated into modern spectrophotometer software. nih.gov The choice of derivative order (first, second, etc.) depends on the specific analytical problem, with higher-order derivatives offering greater resolution of sharp peaks but potentially at the cost of a lower signal-to-noise ratio. bohrium.com
The table below conceptually illustrates how derivative spectroscopy can resolve overlapping signals.
| Spectroscopic Technique | Description of Output | Analytical Advantage |
| Zero-Order (A vs. λ) | A single, broad peak is observed, resulting from the overlap of two closely spaced absorption bands (e.g., Analyte + Impurity). | Simple quantification if the analyte is pure. |
| First-Derivative (dA/dλ vs. λ) | The overlapping bands are resolved into a bipolar signal with zero-crossing points corresponding to the λmax of each component. | Allows quantification of the analyte at the zero-crossing point of the impurity, enhancing selectivity. |
| Second-Derivative (d²A/dλ² vs. λ) | Two distinct, sharp, negative peaks appear, each corresponding to the λmax of the individual components. The bandwidth is narrower than in the zero-order spectrum. | Provides enhanced resolution for both qualitative identification and quantitative analysis of both components. |
This enhanced resolution and selectivity make derivative UV-Vis spectroscopy an invaluable tool for the detailed characterization of this compound, enabling its analysis in complex matrices and the subtle differentiation from structurally similar derivatives.
Research Applications and Emerging Directions for 4 Fluoro 3 Methylpicolinonitrile As a Chemical Building Block
Role in Materials Science and Advanced Functional Materials Development
Contributions to Specialty Polymers and Resins
While direct polymerization of 4-Fluoro-3-methylpicolinonitrile is not widely documented, its structure is highly relevant for its use as a monomer or co-monomer in the synthesis of specialty polymers, such as fluorinated poly(arylene ether nitrile)s (PAENs). reed.edu Fluoropolymers are a class of specialty polymers known for their exceptional properties, including chemical resistance, thermal stability, and specific electrical characteristics, owing to the high bond energy of the C-F bond. researchgate.netpageplace.de
The incorporation of building blocks like this compound into a polymer backbone could impart several desirable traits:
Enhanced Thermal Stability: The aromatic pyridine (B92270) ring and the strong carbon-fluorine bond would contribute to high thermal stability and heat resistance in the resulting polymer. For instance, fluorinated poly(arylene ether nitrile) (PAEN-F) has shown initial degradation temperatures exceeding 550°C. reed.edu Similarly, benzoxazine (B1645224) polymers containing fluorinated aromatic ether nitrile linkages exhibit excellent thermal stability, with decomposition temperatures (Td5%) up to 407°C. mdpi.com
Modified Solubility: The presence of fluorine can increase solubility in specific organic solvents, which is advantageous for polymer processing. reed.edu
Dielectric Properties: Fluorine's high electronegativity can create strong dipoles within the polymer matrix. A PAEN-F polymer demonstrated a high dielectric constant (3.6) and high electrical breakdown strength, making it promising for energy storage applications. reed.edu The nitrile group also contributes to the dielectric properties.
Chemical Resistance: Fluoropolymers are renowned for their resistance to a wide range of chemicals, a property that would be conferred by the integration of fluorinated monomers. researchgate.net
The table below summarizes the properties of representative fluorinated polymers, illustrating the potential characteristics that could be achieved by incorporating monomers like this compound.
| Polymer Type | Key Monomers | Glass Transition Temp. (Tg) | Thermal Stability (Td) | Dielectric Constant (εr) | Key Properties & Applications |
| Poly(arylene ether nitrile)-F (PAEN-F) | Fluorinated bisphenols, Dichlorobenzonitrile | 179°C | 554°C (Td5%) | 3.6 @ 100 Hz | High thermal resistance, good solubility, potential for high-temperature electrical applications. reed.edu |
| Benzoxazine with FAEN linkage | Bisphenol AF, 2,6-dichlorobenzonitrile, etc. | >300°C (post-cure) | 407°C (Td5%) | ~3.0-3.5 | Excellent thermal stability, tunable surface and dielectric properties for microelectronics. mdpi.com |
| Generic Fluorinated Polyimides | Fluorinated diamines and dianhydrides | 261°C (example) | >416°C (Td10%) | 2.10-2.55 @ 1 MHz | Low dielectric constant, high mechanical strength, used in aerospace and electronics. researchgate.net |
| Fluorinated Nitrile-Butadiene Rubber (F-NBR) | Butadiene, Acrylonitrile, Fluoroacrylates | Variable | - | - | Enhanced chemical and thermal performance over standard NBR for seals and hoses. bohrium.com |
Integration into Optical and Electrical Materials
The unique electronic structure of this compound makes it a candidate for creating advanced optical and electrical materials.
Aggregation-Induced Emission (AIE) Materials: Aggregation-induced emission is a photophysical phenomenon where non-emissive molecules become highly luminescent upon aggregation in a solid state or in poor solvents. nih.govnih.gov This effect is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways. nih.gov
Organofluorine compounds are increasingly studied for AIE applications. sioc-journal.cn The introduction of fluorine atoms can influence molecular packing and intermolecular interactions (such as hydrogen bonding), which are critical for controlling AIE properties. sioc-journal.cn While specific AIEgens synthesized directly from this compound are not yet prominent in the literature, its potential is recognized, with some chemical suppliers categorizing it under AIE materials. bldpharm.combldpharm.com Its rigid pyridine core and polar substituents could be leveraged in designing molecules that exhibit intense solid-state luminescence for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. nih.govsioc-journal.cn
Phosphorescence Dyes: Purely organic room-temperature phosphorescent (RTP) materials are of great interest as alternatives to traditional metal-based phosphors. beilstein-journals.org A key strategy in designing RTP molecules is to promote intersystem crossing (ISC), the transition from a singlet excited state to a triplet excited state. Fluorination has been shown to be an effective method to enhance ISC. In one study, fluorinated benzil (B1666583) derivatives were synthesized and found to emit phosphorescence, a phenomenon attributed to enhanced spin-orbit coupling arising from the fluorine atoms. beilstein-journals.org This suggests that the fluoro-picolinonitrile scaffold could be a valuable component in the design of novel, metal-free RTP dyes for applications in bio-imaging and organic electronics. Similarly, fluorination is a common strategy in the development of various fluorescent dyes to tune their spectral properties and improve photostability. mdpi.comgoogle.com
Computational Chemistry in Predicting and Understanding Reactivity
Computational chemistry provides indispensable tools for understanding and predicting the behavior of molecules like this compound, guiding synthetic efforts and the design of new materials. numberanalytics.commdpi.com
Density Functional Theory (DFT) for Mechanistic Insights and Transition State Analysis
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, properties, and reactivity of molecules. numberanalytics.com For this compound, DFT calculations can provide deep insights:
Electronic Structure: DFT can map the electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO). frontiersin.orgnih.gov This information is crucial for predicting the most reactive sites for electrophilic or nucleophilic attack. For instance, DFT studies on other picolinonitriles predict electron density redistribution that favors specific substitution patterns.
Reactivity Prediction: The reactivity of the nitrile group, for example, towards nucleophiles like cysteine, can be modeled by calculating the activation energies (Ea) of reaction pathways. nih.gov
Spectroscopic Properties: DFT can be used to predict spectroscopic data, such as NMR chemical shifts and coupling constants. Studies on fluorinated pyridines have shown that DFT calculations can reliably reproduce experimental fluorine-fluorine coupling constants (JFF), which helps in understanding the electronic transmission mechanisms. acs.org
Mechanistic Analysis: For reactions involving this molecule, DFT can be used to calculate the energies of reactants, products, intermediates, and transition states, thereby elucidating the most likely reaction mechanism. nih.govchemrxiv.org
The table below lists key molecular properties of this compound that can be accurately predicted using DFT.
| Property | Description | Significance |
| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Predicts electronic transition energies, redox potentials, and sites for nucleophilic/electrophilic attack. frontiersin.orgnih.gov |
| Molecular Electrostatic Potential (MEP) | A 3D map of charge distribution around the molecule. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, guiding interaction with other molecules. researchgate.net |
| Bond Dissociation Energies | Energy required to break a specific bond (e.g., C-F, C-CN). | Indicates the relative stability of different parts of the molecule and predicts likely fragmentation pathways. |
| NMR Chemical Shifts & Coupling Constants | Predicted values for 1H, 13C, and 19F NMR spectroscopy. | Aids in structure elucidation and confirmation of synthesis products. acs.org |
| Vibrational Frequencies | Predicted infrared (IR) and Raman spectra. | Helps in identifying functional groups and confirming molecular structure by comparison with experimental spectra. researchgate.net |
| Activation Energies (Ea) | The energy barrier for a specific chemical reaction. | Predicts reaction rates and helps to understand reaction mechanisms by comparing different possible pathways. nih.gov |
Predictive Modeling for Synthetic Design and Optimization
Beyond DFT, data-driven predictive models are transforming synthetic chemistry. Retrosynthesis, the process of breaking down a target molecule into simpler, commercially available precursors, is a primary area for these tools. rsc.org
Modern approaches use artificial intelligence, particularly transformer-based models adapted from natural language processing, to treat retrosynthesis as a "translation" task. rsc.orgmdpi.com These models are trained on vast reaction databases (like the USPTO-50k dataset) to learn chemical rules and patterns. rsc.org To design a synthetic route for this compound, a chemist could input its structure (as a SMILES string) into such a model. The model would then predict one or more sets of potential reactants that could form the target, ranking them by likelihood. rsc.org This technology can accelerate the discovery of efficient synthetic pathways, suggest non-obvious routes, and help optimize reaction conditions, thereby streamlining the research and development process. gwern.net
Future Research Trajectories in Fluorinated Picolinonitrile Chemistry
The field of organofluorine chemistry is dynamic, with continuous innovation in synthetic methods. numberanalytics.comnumberanalytics.comresearchgate.netchinesechemsoc.org Future research concerning this compound and related structures will likely focus on creating more efficient, selective, and sustainable synthetic routes.
Development of Novel Synthetic Pathways
While classical methods exist, emerging strategies offer significant advantages for synthesizing complex fluorinated pyridines.
Late-Stage C-H Functionalization: Directly replacing a C-H bond with a fluorine atom or other functional group on a pre-formed pyridine ring is a highly sought-after strategy. cas.cn This avoids lengthy syntheses involving pre-functionalized starting materials. Palladium-catalyzed C-H arylation of fluoroarenes with chloropyridines is one such advanced method. chemrxiv.org
Nucleophilic Aromatic Substitution (SNAr): A common method involves the displacement of a good leaving group (like a nitro or chloro group) with a fluoride (B91410) source (e.g., CsF, KF). nih.gov The synthesis of methyl 3-fluoropyridine-4-carboxylate from its nitro-analogue demonstrates this principle. nih.gov
Flow Chemistry: Continuous flow processes can improve reaction efficiency, safety, and scalability compared to traditional batch chemistry, making them ideal for the synthesis of fine chemicals and pharmaceutical intermediates. numberanalytics.com
Pyridyne Intermediates: The in-situ generation of highly reactive pyridyne intermediates, followed by trapping with nucleophiles or cycloaddition partners, offers a powerful way to create polysubstituted pyridines that are otherwise difficult to access. nih.gov
Pyridine N-Oxide Chemistry: A novel approach for meta-fluorination involves the direct fluorination of pyridine N-oxides. This strategy was successfully used to synthesize [18F]3-fluoro-4-aminopyridine, overcoming the challenge of nucleophilic substitution on an electron-rich pyridine ring. rsc.org
The table below compares various synthetic strategies applicable to fluorinated picolinonitriles.
| Synthetic Strategy | Description | Advantages | Challenges |
| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a leaving group (e.g., -NO2, -Cl) by a fluoride anion. nih.gov | Well-established, uses common reagents. | Requires activated substrates and specific leaving groups. |
| C-H Functionalization/Fluorination | Direct replacement of a C-H bond with a C-F bond, often using metal catalysts. chemrxiv.orgcas.cn | Atom-economical, allows for late-stage modification. | Regioselectivity can be difficult to control. |
| Diazotization-Fluorination (Balz-Schiemann) | Conversion of an aminopyridine to a diazonium salt, followed by decomposition in the presence of a fluoride source. | Classic method for introducing fluorine. | Often requires harsh conditions, yields can be variable. |
| Pyridine N-Oxide Fluorination | Activation of the pyridine ring via N-oxidation to facilitate direct nucleophilic fluorination. rsc.org | Enables fluorination at positions that are normally unreactive (e.g., meta). | Requires extra steps for oxidation and subsequent reduction. |
| Pyridyne Chemistry | Generation of a highly reactive pyridyne intermediate for subsequent functionalization. nih.gov | Access to unique substitution patterns. | Intermediates are highly reactive and require careful control. |
Exploration of Undiscovered Reactivity Patterns
This compound, a distinct chemical entity, presents a largely unexplored landscape for novel reactivity patterns. While direct research on this specific compound is limited, its structural features—a fluorinated pyridine ring bearing a methyl group and a nitrile function—suggest several potential avenues for chemical transformations. The interplay of the electron-withdrawing nitrile group and the fluorine atom, combined with the directing effects of the methyl group, sets the stage for unique reactivity that could be harnessed for the synthesis of complex molecules.
One area of potential exploration is the selective functionalization of the pyridine ring. The fluorine atom at the 4-position is a prime site for nucleophilic aromatic substitution (SNAr) reactions. This is a well-established transformation for introducing a wide array of nucleophiles, thereby enabling the synthesis of diverse derivatives. The reactivity of the C-F bond could be modulated by the electronic nature of the incoming nucleophile and the reaction conditions employed. Furthermore, the methyl group at the 3-position may exert a steric influence on this substitution, potentially leading to regioselective outcomes.
Another promising area of investigation lies in the metal-catalyzed cross-coupling reactions. The C-F bond, while generally strong, can be activated under specific catalytic conditions. Transition-metal catalysis, particularly with palladium or nickel complexes, could facilitate Suzuki-Miyaura, Buchwald-Hartwig, or other cross-coupling reactions at the C4-position. researchgate.net The development of such protocols would significantly expand the synthetic utility of this compound, allowing for the introduction of various aryl, heteroaryl, or alkyl groups. The nitrile functionality can also participate in a variety of transformations, including hydrolysis to carboxylic acids, reduction to amines, or addition of organometallic reagents to form ketones, further diversifying the potential products.
The methyl group itself represents a handle for further functionalization. Radical-based C-H functionalization is a powerful tool for the direct modification of such groups, potentially allowing for the introduction of other functionalities. While studies have been conducted on the radical functionalization of 3-methylpicolinonitrile, the influence of the 4-fluoro substituent on the regioselectivity and efficiency of such reactions remains an open question.
Innovative Applications in Advanced Chemical Fields
The unique combination of functional groups in this compound makes it a promising, yet largely untapped, building block for applications in advanced chemical fields such as medicinal chemistry, agrochemicals, and materials science.
In the realm of medicinal chemistry , the fluorinated pyridine scaffold is a privileged motif found in numerous bioactive compounds. The introduction of fluorine can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The nitrile group can act as a key interaction point with protein receptors or be transformed into other functional groups commonly found in pharmaceuticals. The specific substitution pattern of this compound could lead to the discovery of novel drug candidates with unique pharmacological profiles. For instance, related substituted picolinonitriles have been investigated for their potential as anticancer agents.
The agrochemical industry also heavily relies on fluorinated heterocyclic compounds for the development of new pesticides and herbicides. ccspublishing.org.cnresearchgate.net The presence of a fluorine atom can enhance the biological activity and environmental persistence of agrochemicals. The structural features of this compound could be exploited to design new active ingredients with improved efficacy and selectivity. The synthesis of trifluoromethylpyridines, for example, is a significant area of agrochemical research. nih.gov
In materials science , the incorporation of fluorinated building blocks can impart unique properties to organic materials, such as enhanced thermal stability, altered electronic properties, and modified solubility. The pyridine ring system, with its inherent electronic and coordination properties, is a common component in functional materials like organic light-emitting diodes (OLEDs) and sensors. The specific electronic and steric properties of this compound could be leveraged in the design of novel organic electronic materials or functional polymers.
While the full potential of this compound as a chemical building block is yet to be realized, its inherent structural features suggest a wide range of possibilities for the development of novel reactivity and its application in diverse and advanced chemical fields. Further research into the synthetic transformations and applications of this compound is warranted to unlock its full potential.
Q & A
Q. What are the common synthetic routes for 4-Fluoro-3-methylpicolinonitrile?
Methodological Answer: The synthesis typically involves halogenation and cyanation of picoline derivatives. A plausible route includes:
Fluorination : Introduce fluorine via electrophilic substitution using Selectfluor® or DAST (diethylaminosulfur trifluoride) on a pre-functionalized pyridine ring.
Cyanation : Employ copper(I) cyanide or palladium-catalyzed cross-coupling (e.g., Rosenmund-von Braun reaction) to install the nitrile group.
Methylation : Use methylating agents like methyl iodide under basic conditions.
Key challenges include regioselectivity control and minimizing side reactions. Comparative studies of fluorination agents are critical for optimizing yield .
Q. What purification techniques are recommended for this compound?
Methodological Answer:
- Recrystallization : Use ethanol/water mixtures to exploit solubility differences.
- Column Chromatography : Silica gel with hexane/ethyl acetate (3:1) for polar impurities.
- Distillation : For high-purity recovery, fractional distillation under reduced pressure (if thermally stable).
Ensure waste is segregated and handled per environmental guidelines, as nitriles require specialized disposal .
Q. What are the key physical and chemical properties of this compound?
Q. How can spectroscopic methods (NMR, IR, MS) be optimized for characterizing this compound?
Methodological Answer:
- ¹⁹F NMR : Use CDCl₃ as solvent and hexafluorobenzene as an internal reference. Expect a singlet near -110 ppm for the fluorine substituent.
- ¹³C NMR : The nitrile carbon appears at ~115–120 ppm.
- IR Spectroscopy : Strong absorption at ~2230 cm⁻¹ (C≡N stretch) and 1600–1650 cm⁻¹ (C-F stretch).
- Mass Spectrometry : ESI-MS in positive mode shows [M+H]⁺ at m/z 151.1. Cross-validate with high-resolution MS (HRMS) for elemental composition.
Contradictions in peak assignments can arise from solvent effects or impurities; always compare with computational predictions (e.g., DFT) .
Q. How to resolve contradictions in reported reactivity data for this compound derivatives?
Methodological Answer:
- Systematic Variation : Test reactivity under controlled conditions (e.g., varying pH, temperature, catalysts).
- Meta-Analysis : Compare data across regulatory databases (e.g., PubChem, EPA DSSTox) to identify consensus or outliers.
- Mechanistic Studies : Use isotopic labeling (e.g., ¹⁸O in hydrolysis) or kinetic isotope effects (KIE) to elucidate pathways.
For example, discrepancies in hydrolysis rates may stem from competing mechanisms (SNAr vs. radical pathways) .
Q. What computational methods predict the reactivity of this compound in nucleophilic substitution?
Methodological Answer:
- DFT Calculations : Use B3LYP/6-31G(d) to model transition states and activation energies.
- Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions (e.g., para to fluorine) for nucleophilic attack.
- Hammett Constants : Apply σ⁻ values for fluorine (-0.34) to predict substituent effects on reaction rates.
Validation via kinetic experiments (e.g., monitoring substitution with thiourea) is essential .
Q. What are the environmental implications of this compound based on structural analogs?
Methodological Answer:
- Aquatic Toxicity : Use Daphnia magna assays to estimate EC₅₀ values. Fluorinated nitriles often show moderate toxicity (EC₅₀ ~10–50 mg/L).
- Biodegradation : Conduct OECD 301F tests; expect persistence due to fluorine’s electronegativity.
- Photodegradation : Simulate UV exposure (λ=254 nm) to track breakdown products (e.g., fluorinated carboxylic acids).
Comparative data from PFAS analogs suggest potential bioaccumulation risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
